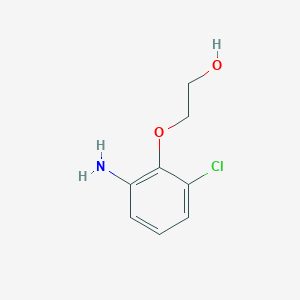

2-(2-Amino-6-chlorophenoxy)ethan-1-ol

Description

2-(2-Amino-6-chlorophenyl)ethanol (CAS: 100376-53-2) is a chlorinated aromatic ethanol derivative featuring an amino group at the 2-position and a chlorine atom at the 6-position of the phenyl ring. Its molecular formula is C₈H₁₀ClNO₂, with a molecular weight of 187.45 g/mol. The compound’s structure includes a phenyl ring substituted with amino (-NH₂) and chloro (-Cl) groups, linked to an ethanol (-CH₂CH₂OH) side chain.

Properties

Molecular Formula |

C8H10ClNO2 |

|---|---|

Molecular Weight |

187.62 g/mol |

IUPAC Name |

2-(2-amino-6-chlorophenoxy)ethanol |

InChI |

InChI=1S/C8H10ClNO2/c9-6-2-1-3-7(10)8(6)12-5-4-11/h1-3,11H,4-5,10H2 |

InChI Key |

LOZAUMYJYXBFCU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)OCCO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-6-chlorophenoxy)ethan-1-ol typically involves the reaction of 2-amino-6-chlorophenol with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions include maintaining a temperature range of 50-70°C and a reaction time of 4-6 hours .

Industrial Production Methods

In industrial settings, the production of 2-(2-Amino-6-chlorophenoxy)ethan-1-ol follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as distillation and recrystallization to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-6-chlorophenoxy)ethan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

Substitution: The amino and chlorophenoxy groups can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.

Major Products Formed

Oxidation: Formation of quinones and other oxidized derivatives.

Reduction: Formation of amines and alcohols.

Substitution: Formation of substituted phenoxyethanol derivatives.

Scientific Research Applications

2-(2-Amino-6-chlorophenoxy)ethan-1-ol has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme interactions and protein modifications.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Mechanism of Action

The mechanism of action of 2-(2-Amino-6-chlorophenoxy)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 2-(2-Amino-6-chlorophenyl)ethanol with three structurally related compounds:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| 2-(2-Amino-6-chlorophenyl)ethanol | 100376-53-2 | C₈H₁₀ClNO₂ | 187.45 | 2-amino, 6-chloro, ethanol |

| 1-(2-Amino-6-nitrophenyl)ethanone | 56515-63-0 | C₈H₈N₂O₃ | 196.16 | 2-amino, 6-nitro, ethanone |

| 2-(Benzylamino)-1-(2-chloro-6-fluorophenyl)ethan-1-ol | 1181655-84-4 | C₁₅H₁₅ClFNO | 279.74 | 2-chloro, 6-fluoro, benzylamino, ethanol |

Key Observations :

Substituent Effects: The nitro group in 1-(2-Amino-6-nitrophenyl)ethanone introduces strong electron-withdrawing effects, increasing reactivity compared to the chloro group in the target compound .

Physicochemical Properties: The ethanol side chain in the target compound and 2-(benzylamino)-1-(2-chloro-6-fluorophenyl)ethan-1-ol enhances hydrophilicity compared to the ethanone group in the nitro derivative. The nitro compound’s lower molecular weight (196.16 g/mol) versus the benzylamino derivative (279.74 g/mol) highlights the impact of bulky substituents on size and polarity .

Hazard Profiles and Regulatory Status

Critical Insights :

- The target compound’s safety profile is comparatively better-documented but still requires caution due to incomplete toxicological studies .

Biological Activity

2-(2-Amino-6-chlorophenoxy)ethan-1-ol, also known as a phenoxyethanol derivative, has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a phenoxy group substituted with an amino and a chlorine atom, which influences its reactivity and biological interactions. The presence of the chlorine atom at the 6-position of the phenoxy ring contributes to its unique chemical characteristics compared to similar compounds.

The biological activity of 2-(2-Amino-6-chlorophenoxy)ethan-1-ol is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. This interaction can modulate various cellular processes such as:

- Signal Transduction : Altering pathways involved in cell communication.

- Gene Expression : Influencing the transcription of genes related to inflammation and immune response.

- Metabolic Pathways : Affecting metabolic processes that may lead to therapeutic effects.

Antimicrobial Properties

Research indicates that 2-(2-Amino-6-chlorophenoxy)ethan-1-ol exhibits antimicrobial activity against a range of pathogens. For instance:

- Gram-positive and Gram-negative Bacteria : Studies have shown moderate antibacterial activity against organisms such as Neisseria meningitidis and Haemophilus influenzae .

- Chlamydia : The compound has been evaluated for its antichlamydial properties, demonstrating effectiveness in reducing chlamydial inclusion numbers in infected cells .

Anti-inflammatory Effects

The compound has been investigated for its potential anti-inflammatory effects. It may inhibit pro-inflammatory cytokines and enzymes, contributing to reduced inflammation in various models . This property is particularly relevant in conditions such as arthritis and other inflammatory diseases.

Study 1: Antimicrobial Activity Evaluation

A study focused on synthesizing derivatives based on 2-(2-Amino-6-chlorophenoxy)ethan-1-ol assessed their antimicrobial efficacy. The results indicated that certain derivatives exhibited significant antibacterial activity, suggesting that modifications to the core structure could enhance potency .

| Compound | Activity Against N. meningitidis | Activity Against H. influenzae |

|---|---|---|

| ACP1a | 64 μg/mL | 32 μg/mL |

| ACP1b | 16 μg/mL | 8 μg/mL |

In another study, the mechanism by which the compound affects Chlamydia trachomatis was explored. The treatment led to alterations in the size and number of inclusions within infected cells, indicating a potential mechanism for bacterial eradication .

Comparative Analysis with Similar Compounds

The biological activity of 2-(2-Amino-6-chlorophenoxy)ethan-1-ol can be compared with similar compounds such as:

| Compound Name | Key Differences | Biological Activity |

|---|---|---|

| 2-(2-Amino-4-chlorophenoxy)ethan-1-ol | Different chlorine position | Moderate antibacterial activity |

| 2-(2-Amino-6-bromophenoxy)ethan-1-ol | Bromine instead of chlorine | Varies; less studied |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.